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3-Methylcinnamaldehyde

Cat. No.: B12511551
M. Wt: 146.19 g/mol
InChI Key: SJLLZWMNPJCLBC-UHFFFAOYSA-N
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Description

Current Scientific Significance and Research Trajectories

The scientific significance of 3-Methylcinnamaldehyde is best understood within the broader context of research into cinnamaldehyde (B126680) derivatives. These compounds are of considerable interest due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. maynoothuniversity.ie The primary research trajectory for these molecules involves modifying the parent cinnamaldehyde structure to enhance specific activities, improve stability, or reduce undesirable effects.

The position of the methyl group on the cinnamaldehyde structure is crucial in determining its chemical properties and biological interactions. Research on related isomers, such as α-methylcinnamaldehyde, has shown that such modifications can lead to valuable compounds. For instance, α-methylcinnamaldehyde serves as a key intermediate in the synthesis of the drug epalrestat. researchgate.net This highlights a major research trajectory: the use of methylcinnamaldehydes as building blocks in synthetic chemistry to create more complex molecules.

Current investigations into cinnamaldehyde derivatives often focus on establishing a clear structure-activity relationship (SAR). By synthesizing and evaluating a series of related compounds, including positional isomers like 2-methyl, 3-methyl, and 4-methylcinnamaldehyde, researchers aim to understand how the placement of functional groups on the phenyl ring influences biological efficacy. For example, studies on various substituted cinnamaldehydes have evaluated their antibacterial activity against pathogens like E. coli and S. aureus. maynoothuniversity.ie While specific data on this compound is emerging, its structural similarity to more extensively studied derivatives suggests it is a candidate for similar biological screening and application development.

Future research is projected to follow these established paths, with an emphasis on:

Novel Synthesis: Developing more efficient and environmentally friendly ("green") synthesis methods, such as using solid base catalysts for condensation reactions. researchgate.net

Biological Evaluation: Screening this compound and its own derivatives against a wider array of biological targets, including fungal pathogens, viruses, and specific cancer cell lines.

Mechanistic Studies: Investigating the precise biochemical mechanisms through which it exerts any observed biological effects.

Historical Development of Academic Research on Cinnamaldehyde Derivatives

The academic journey into cinnamaldehyde derivatives began with the foundational compound itself. Cinnamaldehyde was first isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot, and its chemical synthesis was achieved in the laboratory by Luigi Chiozza in 1854. wikipedia.org For many decades, research was primarily driven by its importance to the flavor and fragrance industries.

The 20th century saw a gradual shift towards investigating the biological properties of cinnamaldehyde. As analytical techniques became more sophisticated, scientists began to explore its antimicrobial effects. This foundational work paved the way for the logical next step in academic research: the synthesis and study of its derivatives. The goal was to create new molecules that might retain the desirable properties of cinnamaldehyde while potentially offering enhanced potency or novel activities.

The systematic study of substituted cinnamaldehydes, including methyl-substituted isomers, is a more recent development, gaining momentum in the late 20th and early 21st centuries. This wave of research was spurred by the global challenge of rising antibiotic resistance, which created an urgent need for new antimicrobial agents from natural and synthetic sources. maynoothuniversity.ie Cinnamaldehyde, with its known antimicrobial profile, became an attractive starting point or "hit compound" for developing novel therapeutic candidates. maynoothuniversity.ie

Several key synthetic methods have been historically important in generating libraries of these derivatives for academic study. The aldol (B89426) condensation of a substituted benzaldehyde (B42025) with an aldehyde or ketone, such as the Claisen-Schmidt condensation, has been a cornerstone technique. researchgate.net More modern methods, including the Wittig reaction and palladium-catalyzed couplings, have provided chemists with a more versatile toolbox for creating a wide structural diversity of cinnamaldehyde analogues for biological testing. maynoothuniversity.ie

Interdisciplinary Research Perspectives and Challenges for this compound

The investigation of this compound and its parent family of compounds is an inherently interdisciplinary endeavor, integrating knowledge and techniques from several scientific fields.

Organic and Synthetic Chemistry: This is the foundational discipline responsible for the creation of this compound. Chemists design and execute multi-step syntheses, often starting from commercially available precursors like 3-methylbenzaldehyde (B113406). A key challenge is to develop synthetic routes that are high-yielding, cost-effective, and environmentally sustainable. For example, research into the Claisen-Schmidt condensation to produce α-methylcinnamaldehyde explored the use of reusable solid catalysts to overcome the drawbacks of traditional methods. researchgate.net

Analytical Chemistry: Once synthesized, the precise structure and purity of the compound must be confirmed. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry, to verify that the target molecule, this compound, has been successfully created. researchgate.net

Pharmacology and Microbiology: This research area evaluates the biological activity of the synthesized compound. It involves in vitro testing against various cell lines (e.g., cancer cells) or microorganisms (e.g., bacteria, fungi) to determine its potential as a therapeutic agent. maynoothuniversity.iemdpi.com A significant challenge is translating promising in vitro results into more complex biological systems.

Computational Chemistry: Theoretical studies and molecular modeling are increasingly used to predict the properties and potential biological activity of compounds like this compound before they are even synthesized. researchgate.net This can help prioritize which derivatives are most likely to be successful, saving time and resources. The challenge lies in the accuracy of the models and their ability to predict real-world biological interactions.

A primary overarching challenge in the study of cinnamaldehyde derivatives is managing their chemical reactivity and stability. The α,β-unsaturated aldehyde functional group is highly reactive, which is often key to its biological activity but can also lead to instability and unwanted side reactions in biological systems. maynoothuniversity.ie Balancing this reactivity to achieve selective therapeutic action without off-target effects remains a central goal for researchers in the field.

Data Tables

Table 1: Comparison of Selected Cinnamaldehyde Derivatives

Compound NamePosition of SubstituentNoted Research Area/Application
CinnamaldehydeUnsubstitutedBaseline for flavor, fragrance, and antimicrobial studies wikipedia.org
This compound Methyl group at position 3 of the phenyl ringSubject of synthetic and biological investigation
4-MethylcinnamaldehydeMethyl group at position 4 of the phenyl ringInvestigated for antibacterial activity maynoothuniversity.ie
α-MethylcinnamaldehydeMethyl group at the alpha-carbon of the propenal chainIntermediate for the drug epalrestat; antifungal research researchgate.netresearchgate.net

Table 2: Illustrative Synthesis via Claisen-Schmidt Condensation

Reaction StepDescription
Reactants Benzaldehyde and Propanal
Catalyst Solid base catalyst (e.g., Mg-Zr mixed oxide on a silica (B1680970) support) researchgate.net
Process The enolate of propanal attacks the carbonyl carbon of benzaldehyde.
Product Subsequent dehydration yields α-Methylcinnamaldehyde. researchgate.net
Significance This method is studied for its potential as a "green" chemical process, avoiding harsher reagents and simplifying catalyst removal. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B12511551 3-Methylcinnamaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLLZWMNPJCLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Conventional Chemical Synthesis Routes

Conventional synthesis of 3-Methylcinnamaldehyde primarily relies on well-established carbon-carbon bond-forming reactions, with a significant focus on optimizing catalytic systems and reaction conditions to maximize efficiency and yield.

Aldol (B89426) Condensation and Related Reactions for this compound Formation

The principal method for synthesizing this compound is the crossed-aldol or Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3-methylbenzaldehyde (B113406) with acetaldehyde. magritek.com In this process, a base abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde, which lacks α-hydrogens and thus cannot self-condense. The initial product is a β-hydroxy aldehyde, which readily undergoes dehydration, often promoted by heat, to yield the final α,β-unsaturated aldehyde, this compound. magritek.com

Step 1 (Enolate Formation): An enolate is formed from acetaldehyde in the presence of a base.

Step 2 (Nucleophilic Attack): The acetaldehyde enolate attacks the carbonyl carbon of 3-methylbenzaldehyde.

Step 3 (Protonation): The resulting alkoxide is protonated to form the β-hydroxy aldehyde intermediate.

Step 4 (Dehydration): The intermediate eliminates a water molecule to form the conjugated system of this compound.

This method is a cornerstone of organic synthesis for forming C-C bonds and is widely applied to produce a variety of substituted cinnamaldehydes. magritek.com

Catalyst Systems in Industrial Synthesis of Cinnamaldehyde (B126680) Precursors

The industrial synthesis of cinnamaldehyde and its derivatives is heavily reliant on the choice of catalyst to ensure high conversion and selectivity while minimizing side reactions. Homogeneous base catalysts, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are commonly used. magritek.comthieme-connect.de However, their use can lead to challenges in product purification and waste generation. nacatsoc.org

To address these issues, heterogeneous solid base catalysts have been developed and are of significant industrial interest. nacatsoc.orgresearchgate.net These offer advantages such as easier separation from the reaction mixture and potential for continuous-flow processes. researchgate.net Examples of solid base catalysts include:

Alkali Metals on Supports: Systems like sodium or potassium supported on silica (B1680970) (e.g., Na/SiO₂) have proven effective for gas-phase aldol condensations. nacatsoc.org

Mixed Metal Oxides: Catalysts such as magnesia-zirconia (MgO-ZrO₂) have demonstrated high activity and selectivity in aldol condensation reactions between aromatic aldehydes and ketones. nih.gov

Solid Super Bases: A catalyst system of KF/Al₂O₃-MgO has been reported to achieve high yields (91.0%) in the synthesis of cinnamaldehyde. google.com

Additionally, phase transfer catalysts, such as cetyltrimethylammonium bromide (CTAB), are employed to facilitate reactions between reactants in different phases (e.g., an aqueous base and an organic aldehyde), which can enhance reaction rates and selectivity. nanobioletters.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, reactant molar ratio, catalyst concentration, and reaction time.

For the base-catalyzed synthesis of cinnamaldehyde, yields typically range from 70-85% under traditional conditions. google.com Optimization studies on related reactions have shown that careful control of parameters can significantly improve outcomes. For instance, in the synthesis of a cinnamaldehyde derivative, optimizing the molar ratio of reactants and the amount of catalyst was key to achieving a 90% yield. researchgate.net

Industrial processes aim for high efficiency by adjusting these parameters. For example, a patented method for cinnamaldehyde synthesis specifies a reaction temperature between 0-80 °C under the catalysis of a solid super base, followed by reduced pressure distillation to purify the final product. google.com The choice of solvent can also play a role; while some reactions are performed in alcohols like ethanol, others may use different solvents or even solvent-free conditions to improve the environmental profile of the synthesis. thieme-connect.deresearchgate.net The reaction time is another critical factor; for a phase-transfer-catalyzed synthesis of a related compound, a reaction time of 3.5 hours at 30°C was found to be optimal. nanobioletters.com

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalytic methods offer a powerful alternative to conventional synthesis, particularly for producing chiral molecules with high stereoselectivity. The use of enzymes, specifically ene-reductases, has been extensively explored for the synthesis of saturated aldehydes derived from cinnamaldehyde precursors.

Enantioselective Bioreduction Using Ene-Reductases

Ene-reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated aldehydes. polimi.it This bioreduction is highly valuable as it converts a prochiral substrate like this compound into a chiral saturated aldehyde, 3-methyl-3-phenylpropanal, creating a stereogenic center with high enantiomeric excess (e.e.). nih.govresearchgate.net

The reaction requires a nicotinamide cofactor (NAD(P)H) as a hydride source. polimi.it A wide range of ene-reductases have been identified from various sources, including bacteria (Bacillus subtilis, Zymomonas mobilis), yeast (Saccharomyces cerevisiae), and plants (tomato), each exhibiting distinct substrate specificities and stereoselectivities. nih.govresearchgate.net

Research on the bioreduction of the closely related α-methylcinnamaldehyde has demonstrated the efficacy of this approach. Cloned and overexpressed ene-reductases have been successfully used to produce nonracemic aryl-substituted dihydrocinnamaldehyde derivatives. nih.govresearchgate.net

Stereochemical Control in Chiral this compound Derivative Synthesis

A key advantage of biocatalysis is the high degree of stereochemical control, which can be manipulated through several strategies. acs.org

Enzyme-Based Stereocontrol: The choice of the specific ene-reductase is the primary determinant of the stereochemical outcome. Different enzymes can produce opposite enantiomers from the same substrate. For example, in the reduction of α-methylcinnamaldehyde derivatives:

The (R)-enantiomer was obtained using the OYE homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato. nih.govresearchgate.net

The (S)-enantiomer was furnished with high enantiomeric purity (up to 97% e.e.) using isoenzyme OPR3 (from tomato), nicotinamide 2-cyclohexene-1-one reductase (NCR) from Zymomonas mobilis, and yeast OYE isoenzymes 1-3. nih.govresearchgate.net

This stereocomplementarity is highly desirable for accessing either enantiomer of a target chiral molecule. frontiersin.org

Substrate-Based Stereocontrol: The geometry of the substrate's double bond ((E) vs. (Z) configuration) can also influence the stereochemical course of the reduction, allowing for the formation of different diastereomers or enantiomers. acs.org

Reaction Condition Optimization: The presence of organic co-solvents can also impact both the reaction rate and the stereoselectivity. In the bioreduction of an α-methylcinnamaldehyde derivative using OYE3, the proportion of tert-butyl methyl ether (t-BuOMe) as a co-solvent was optimized to find a balance between decreased enzyme activity and increased stereoselectivity. researchgate.net

The ability to control the stereochemical outcome by selecting the appropriate enzyme and optimizing reaction conditions makes biocatalysis a sophisticated and powerful tool for synthesizing valuable chiral derivatives of this compound. nih.govresearchgate.netacs.org

Below is an interactive data table summarizing the stereoselectivity of various ene-reductases in the bioreduction of a model substrate, α-methylcinnamaldehyde.

Table 1. Stereoselectivity of Ene-Reductases in the Bioreduction of α-Methylcinnamaldehyde

Enzyme Source Organism Product Enantiomer Max. Enantiomeric Excess (e.e.)
YqjM Bacillus subtilis (R) -
OPR1 Tomato (Lycopersicon esculentum) (R) 53%
OPR3 Tomato (Lycopersicon esculentum) (S) up to 97%
NCR Zymomonas mobilis (S) up to 97%
OYE 1-3 Yeast (Saccharomyces sp.) (S) up to 97%

Data derived from studies on α-methylcinnamaldehyde derivatives. nih.govresearchgate.net

Derivatization Strategies and Analog Synthesis

The reactivity of the aldehyde and the carbon-carbon double bond in this compound allows for a wide range of derivatization strategies to synthesize novel analogs. These modifications can significantly alter the biological and chemical properties of the parent molecule.

The condensation of the aldehyde group of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. uomustansiriyah.edu.iq This reaction is a cornerstone in the synthesis of a diverse array of organic ligands. uomustansiriyah.edu.iq Aromatic aldehydes like this compound form stable Schiff bases due to the effective conjugation system. uomustansiriyah.edu.iq

These Schiff base ligands, which can be bi-, tri-, or tetradentate, are excellent chelating agents for a variety of transition metal ions, forming stable coordination complexes. uomustansiriyah.edu.iq For instance, Schiff bases derived from cinnamaldehyde and its derivatives have been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). ias.ac.in The resulting metal complexes often exhibit interesting physicochemical properties and have potential applications in various fields.

The synthesis of these derivatives typically involves the refluxing of an equimolar mixture of this compound and a suitable primary amine in a solvent like ethanol. ias.ac.in The characterization of these Schiff bases and their metal complexes is carried out using various spectroscopic techniques such as FT-IR, ¹H-NMR, and electronic spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. ias.ac.in For example, the formation of the imine bond (-CH=N-) can be confirmed by the appearance of a characteristic stretching frequency in the IR spectrum and the disappearance of the aldehyde carbonyl group signal. sapub.org

Table 2: Examples of Amines Used in Schiff Base Formation with Cinnamaldehyde Derivatives

Amine/HydrazideResulting Schiff Base TypePotential Metal Complexes
L-LeucineAmino acid Schiff baseCr(III), Fe(III) semanticscholar.orguomosul.edu.iq
L-PhenylalanineAmino acid Schiff baseCr(III), Fe(III) semanticscholar.orguomosul.edu.iq
4-amino-5-mercapto-3-methyl-s-triazoleTriazole Schiff baseCo(II), Ni(II), Cu(II), Zn(II) ias.ac.in
BenzhydrazideHydrazone Schiff baseCu(II) bendola.com
IsoniazidHydrazone Schiff baseCu(II) bendola.com

The carbon-carbon double bond in the cinnamaldehyde skeleton of this compound is susceptible to electrophilic addition reactions. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. chemistrysteps.comlibretexts.org

A common example of an electrophilic addition reaction is the addition of hydrogen halides (HX, where X = Cl, Br, I). The reaction proceeds via a two-step mechanism. In the first step, the electrophilic proton (H⁺) from the hydrogen halide is attacked by the electron-rich double bond, leading to the formation of a carbocation intermediate. libretexts.org The stability of the resulting carbocation determines the regioselectivity of the reaction, following Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. In the case of this compound, the addition of a proton to the β-carbon would lead to a more stable benzylic carbocation at the α-carbon.

The second step involves the nucleophilic attack of the halide ion (X⁻) on the carbocation, forming the final addition product. libretexts.org Other electrophiles such as halogens (e.g., Br₂) can also add across the double bond. In the case of bromine, a cyclic bromonium ion intermediate is formed, which is then opened by the attack of a bromide ion, typically resulting in an anti-addition product. savemyexams.com

The aldehyde functional group in this compound is a key site for nucleophilic reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond and is therefore susceptible to attack by nucleophiles. solubilityofthings.com

Nucleophilic addition is a characteristic reaction of aldehydes. Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the carbonyl group to form, after an acidic workup, secondary alcohols. Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, often requiring acid or base catalysis.

The aldehyde group can also undergo various functional group transformations. For example, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). purdue.edu Conversely, the aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). organic-synthesis.com The carbon-carbon double bond can also be reduced, for instance, through catalytic hydrogenation, which would lead to the corresponding saturated aldehyde or, under more forcing conditions, the saturated alcohol. purdue.edu These transformations provide pathways to a wide range of derivatives with different functionalities. organic-synthesis.comvanderbilt.edu

Chemical Reactivity and Mechanistic Investigations

Carbonyl Group Reactivity in 3-Methylcinnamaldehyde

The carbonyl group (C=O) in this compound is a primary site for nucleophilic attack due to the significant polarization of the carbon-oxygen double bond. The higher electronegativity of oxygen results in a partial positive charge on the carbonyl carbon, rendering it electrophilic.

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³ during this process.

The general mechanism proceeds in two steps:

Nucleophilic attack: The nucleophile donates a pair of electrons to the carbonyl carbon, forming a new single bond. Simultaneously, the π-electrons of the C=O bond move to the oxygen atom, creating an alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is subsequently protonated, typically by a solvent or a weak acid, to yield an alcohol.

The reactivity of the carbonyl group can be influenced by the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly. In contrast, weaker nucleophiles, like water, alcohols, and amines, often add reversibly, and the position of the equilibrium depends on the reaction conditions.

Condensation reactions are a class of reactions in which two molecules combine, often with the elimination of a small molecule such as water. The carbonyl group of this compound can participate in various condensation reactions. A notable example is the aldol (B89426) condensation, where the aldehyde reacts with an enolate ion to form a β-hydroxy aldehyde, which can then dehydrate to form a new α,β-unsaturated aldehyde.

Another important type of condensation reaction is the formation of imines (Schiff bases) through reaction with primary amines. This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

Reaction Type Reactant Product Type
Nucleophilic AdditionGrignard Reagent (R-MgX)Secondary Alcohol
Nucleophilic AdditionOrganolithium (R-Li)Secondary Alcohol
Nucleophilic AdditionCyanide (CN⁻)Cyanohydrin
CondensationPrimary Amine (R-NH₂)Imine (Schiff Base)
CondensationHydroxylamine (B1172632) (NH₂OH)Oxime

Conjugated Carbon-Carbon Double Bond Reactivity

The presence of a carbon-carbon double bond in conjugation with the carbonyl group introduces additional reaction pathways. This conjugation results in delocalization of π-electrons across the C=C-C=O system, influencing the reactivity of both the double bond and the carbonyl group.

While the dominant reaction at the conjugated double bond is often nucleophilic conjugate addition, electrophilic addition can also occur. The delocalization of electrons from the double bond towards the electronegative oxygen atom makes the β-carbon susceptible to nucleophilic attack, but the double bond itself can still react with strong electrophiles.

Reactions with electrophiles like halogens (e.g., Br₂) can lead to the addition across the double bond. However, due to the electronic nature of the conjugated system, the reaction can sometimes be less straightforward than with isolated alkenes, and competing reactions or rearrangements may occur.

A key aspect of the reactivity of α,β-unsaturated aldehydes is the competition between 1,2-addition (at the carbonyl group) and 1,4-addition (conjugate addition to the β-carbon). fiveable.me The outcome is largely determined by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (organocuprates), preferentially undergo 1,4-addition. libretexts.org

The reduction of α,β-unsaturated aldehydes like this compound can be selective. Depending on the reducing agent and reaction conditions, either the carbonyl group, the carbon-carbon double bond, or both can be reduced.

Selective reduction of the carbonyl group: Reagents like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to an allylic alcohol, leaving the double bond intact.

Selective reduction of the carbon-carbon double bond: Catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) can selectively reduce the C=C double bond, yielding a saturated aldehyde. Enzymatic reductions using ene-reductases have also been employed for the stereoselective reduction of the double bond in similar α-methylcinnamaldehyde derivatives. nih.govresearchgate.net

Complete reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions (e.g., with palladium on carbon), will typically reduce both the aldehyde and the double bond to yield a saturated alcohol.

Reducing Agent Primary Product Functional Group Reduced
Sodium Borohydride (NaBH₄)3-Methylcinnamyl alcoholCarbonyl
Catalytic Hydrogenation (e.g., Wilkinson's catalyst)3-Methyl-3-phenylpropanalC=C Double Bond
Lithium Aluminum Hydride (LiAlH₄)3-Methyl-3-phenylpropanolCarbonyl and C=C Double Bond
Ene-reductases(R)- or (S)-3-Methyl-3-phenylpropanalC=C Double Bond (Stereoselective)

Aromatic Ring Functionalization and Substitutions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The substituents already present on the ring—the methyl group at position 3 and the cinnamaldehyde (B126680) moiety at position 1—direct the position of incoming electrophiles.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. The cinnamaldehyde group, containing a carbonyl conjugated with a double bond, is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. However, Friedel-Crafts reactions are often inhibited by strongly deactivating groups.

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms, rates, and feasibility of chemical transformations involving this compound. These investigations are crucial for optimizing reaction conditions, predicting product distributions, and understanding the underlying principles governing its reactivity. Research in this area has explored various transformations, including gas-phase eliminations and catalytic hydrogenations, revealing key kinetic and thermodynamic parameters.

Detailed research into the gas-phase elimination of α-methyl-trans-cinnamaldehyde, a closely related isomer, under the catalysis of hydrogen chloride has provided valuable kinetic data. The reaction proceeds via two parallel pathways, leading to the formation of α-methylstyrene and β-methylstyrene, respectively, along with carbon monoxide. The rate coefficients for these transformations have been determined through Arrhenius expressions, which delineate the temperature dependence of the reaction rates. researchgate.net

For the formation of α-methylstyrene, the Arrhenius equation is given as: log(k/s⁻¹) = (13.19 ± 0.03) - (183.0 ± 0.45 kJ·mol⁻¹) / (2.303 RT) researchgate.net

For the formation of β-methylstyrene, the expression is: log(k/s⁻¹) = (12.79 ± 0.06) - (174.5 ± 0.80 kJ·mol⁻¹) / (2.303 RT) researchgate.net

These expressions highlight the activation energies and pre-exponential factors that govern the kinetics of these elimination reactions. The data suggests that both reactions are pseudo first-order molecular eliminations. researchgate.net

Interactive Data Table: Arrhenius Parameters for the Gas-Phase Elimination of α-Methyl-trans-cinnamaldehyde

ProductPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)
α-Methylstyrene1.55 x 10¹³183.0 ± 0.45
β-Methylstyrene6.17 x 10¹²174.5 ± 0.80

Note: The table is based on the provided Arrhenius expressions. The pre-exponential factor is derived from the logarithmic term.

Thermodynamic considerations are also essential for understanding the spontaneity and equilibrium position of these reactions. A spontaneous reaction is characterized by a negative Gibbs free energy change (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes. For most organic reactions, the enthalpy change, representing the heat absorbed or released, is the primary driver of the free energy change. dalalinstitute.com A more negative enthalpy of activation (ΔH) leads to an exponential decrease in the reaction rate, while a more positive entropy of activation (ΔS) results in an exponential increase. dalalinstitute.com

While specific thermodynamic data for many this compound transformations are not extensively tabulated in readily available literature, general principles of organic reactions apply. For instance, hydrogenation of the carbon-carbon double bond in α,β-unsaturated aldehydes is generally a thermodynamically favorable process. whiterose.ac.uk The kinetics of such reactions, however, are highly dependent on the catalyst and reaction conditions. Studies on the hydrogenation of cinnamaldehyde, a parent compound, have shown activation energies ranging from approximately 24 kJ/mol to 52.05 kJ/mol depending on the catalyst system used. whiterose.ac.uk These values provide a comparative context for estimating the kinetic barriers for similar transformations of this compound.

Further research, including computational studies, is necessary to fully elucidate the kinetic and thermodynamic landscapes of the diverse reactions that this compound can undergo. Such investigations will contribute to a more comprehensive understanding of its chemical behavior and potential applications.

Mechanistic Biological Activity Research Non Clinical Contexts

Antimicrobial Action Mechanisms

3-Methylcinnamaldehyde has also been investigated for its antimicrobial properties, with studies focusing on its ability to inhibit the growth of various bacteria and fungi and to understand the underlying molecular mechanisms of its action.

Research has shown that α-methylcinnamaldehyde is an effective inhibitor of biofilm formation by the fungus Candida albicans. nih.gov At a concentration of 50 μg/mL, it was found to inhibit biofilm formation by over 90%. nih.gov This compound also demonstrated the ability to inhibit hyphal growth and cell aggregation in C. albicans. nih.gov

In addition to its antifungal properties, cinnamaldehyde (B126680) and its derivatives have been shown to inhibit biofilm formation in various bacteria. For instance, they have been found to be active against biofilms of Agrobacterium tumefaciens and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgascls.org

Inhibition of Candida albicans Biofilm Formation by α-Methylcinnamaldehyde nih.gov
Concentration (μg/mL)Inhibition of Biofilm Formation (%)
20>88
50>95

The antimicrobial mechanism of cinnamaldehyde and its derivatives involves targeting key cellular processes. One of the primary targets is the bacterial cell division protein FtsZ. nih.gov Cinnamaldehyde has been shown to inhibit the in vitro assembly and bundling of FtsZ, perturb the formation of the Z-ring in Escherichia coli, and inhibit the GTPase activity of FtsZ. nih.gov The binding of cinnamaldehyde to FtsZ is driven by favorable enthalpic interactions. nih.gov

Furthermore, cinnamaldehyde derivatives have been shown to inhibit the polymerization and GTPase activity of FtsZ in Acinetobacter baumannii. frontiersin.org In the context of biofilm inhibition, α-methyl and trans-4-methyl cinnamaldehydes were found to down-regulate the expression of several genes involved in biofilm formation in C. albicans, such as ECE1, IFD6, RBT5, UCF1, and UME6. nih.gov

Synergistic Effects with Other Compounds

There is currently no available research detailing the synergistic biological effects of this compound in combination with other compounds in non-clinical contexts.

Other Biological Activities (e.g., Anti-inflammatory, Anti-cancer) Focusing on Mechanistic Insights

There is currently no available research providing mechanistic insights into the anti-inflammatory or anti-cancer activities of this compound.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For a volatile and semi-polar compound like 3-Methylcinnamaldehyde, both gas and liquid chromatography are highly effective.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds such as this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the mobile gas phase.

When coupled with a mass spectrometer, GC-MS becomes a powerful tool for both separation and identification. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint. The mass spectrum of α-Methylcinnamaldehyde (a synonym for this compound) typically shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 146, corresponding to its molecular weight. nih.govmassbank.eu Key fragment ions are observed at m/z 145, 117, 115, and 91, which are instrumental for its identification. massbank.eu

Table 1: GC-MS Fragmentation Data for α-Methylcinnamaldehyde
m/zRelative Intensity (%)
14687.7
145100.0
11783.7
11566.1
9146.5
7841.9
3930.2

Data sourced from MassBank Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP008711 massbank.eu

High-performance liquid chromatography and its advanced version, ultra-high performance liquid chromatography, are versatile techniques for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For this compound, reversed-phase HPLC is a common approach. sielc.comsielc.com In this mode, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used with a more polar mobile phase. jmpas.com A typical mobile phase for the analysis of α-Methylcinnamaldehyde consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid to improve peak shape. sielc.comsielc.com Detection is often achieved using a UV detector or a Diode Array Detector (DAD), which can monitor absorbance over a range of wavelengths. jmpas.com

Table 2: Exemplary HPLC Method for α-Methylcinnamaldehyde Analysis
ParameterCondition
Column Newcrom R1 (C18)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV or MS

For Mass Spectrometry (MS) compatible applications, formic acid is typically used in place of phosphoric acid. sielc.comsielc.com

Since this compound possesses a chiral center, it exists as a pair of enantiomers, (R)- and (S)-3-Methylcinnamaldehyde. These enantiomers can exhibit different biological and sensory properties. Chiral chromatography is a specialized technique designed to separate these mirror-image isomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For volatile compounds like this compound, chiral gas chromatography is a suitable method. gcms.cz Cyclodextrin-based CSPs are widely used for the enantiomeric separation of a variety of chiral molecules. gcms.cz While specific applications for this compound are not extensively detailed in readily available literature, studies on the enzymatic reduction of α-methylcinnamaldehyde derivatives have successfully separated the resulting (R)- and (S)-enantiomers, demonstrating the feasibility of chiral separation for this class of compounds. nih.gov

Mass Spectrometry Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive detection of compounds.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a significant advantage over nominal mass measurements, as it allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The accurate mass of this compound (C₁₀H₁₀O) is 146.0732 g/mol . nih.gov HRMS can confirm this with a high degree of certainty, aiding in the unambiguous identification of the compound in complex mixtures.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nih.gov This process provides detailed structural information about the precursor ion. The fragmentation pattern obtained from an MS/MS experiment on the molecular ion of this compound (m/z 146) can be used to confirm its structure by identifying characteristic neutral losses and fragment ions. For example, the loss of a methyl group (CH₃) would result in a fragment at m/z 131, and the loss of a carbonyl group (CO) from the [M-H]⁺ ion (m/z 145) could lead to a fragment at m/z 117. This detailed fragmentation analysis is invaluable for distinguishing this compound from its isomers and for its definitive identification in complex samples.

Ionization Techniques (e.g., Electrospray Ionization, Nano-ESI)

Electrospray Ionization (ESI) and its miniaturized counterpart, Nano-electrospray Ionization (Nano-ESI), are soft ionization techniques crucial for the mass spectrometric analysis of a wide range of compounds, including aromatic aldehydes like this compound. nih.govmdpi.com ESI is particularly valuable as it can bring ions from the liquid phase into the gas phase, making it highly compatible with liquid chromatography (LC-MS). byu.edu This technique is noted for its ability to generate multiply charged ions and its high ionization efficiency. byu.edu

ESI operates by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. oregonstate.edu As the solvent evaporates, the charge concentration on the droplets increases until ions are ejected into the gas phase for mass analysis. oregonstate.edu This process is gentle, imparting little residual energy onto the molecule, which minimizes fragmentation and typically results in the observation of the molecular ion peak. ddtjournal.com For this compound, this would correspond to the protonated molecule [M+H]⁺. However, studies on aromatic aldehydes have shown that unexpected ions can form in the ESI source; for instance, when methanol (B129727) is used as a solvent, an in-source aldol (B89426) reaction can lead to the formation of [M + 15]⁺ ions, which can be even more intense than the expected [M + H]⁺ ion. nih.gov

Nano-ESI is a scaled-down version of ESI that operates at much lower flow rates (nL/min compared to µL/min). nih.gov A key advantage of Nano-ESI is its significantly lower sample consumption, requiring only a few microliters of a dilute analyte solution. nih.gov The reduced flow rate and smaller droplet size in Nano-ESI lead to a more efficient desolvation process, enhancing its suitability for analyzing compounds that are challenging to ionize with conventional ESI, such as non-covalent complexes and oligosaccharides. nih.gov This enhanced sensitivity and efficiency make Nano-ESI a powerful tool for detecting trace amounts of this compound in complex samples. pnnl.gov

Chemical Derivatization in Analytical Chemistry

Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte, such as this compound, to enhance its detection and separation. nih.govnih.govresearchgate.net This process involves reacting the target functional group—in this case, the carbonyl group of the aldehyde—with a specific reagent to form a derivative with improved analytical properties. meliomics.com Benefits include increased volatility for gas chromatography, better retention and peak shape in liquid chromatography, and enhanced ionization efficiency and selectivity for mass spectrometry. nih.govmeliomics.com

Reagents and Protocols for Enhancing Detection Sensitivity and Selectivity

A variety of reagents are available to target the carbonyl group of aldehydes, thereby improving detection sensitivity and selectivity, particularly for LC-MS analysis. researchgate.net

Hydrazines: 2,4-Dinitrophenylhydrazine (DNPH) is one of the most widely used reagents for derivatizing carbonyl compounds. nih.govlibretexts.orgyorku.ca It reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. libretexts.org This derivative is highly chromophoric, aiding UV detection, and the DNPH moiety enhances ionization in ESI-MS. nih.govlibretexts.org Other hydrazine (B178648) reagents like dansylhydrazine (Dns-Hz), 3-Nitrophenylhydrazine (3-NPH), and Girard's reagents (P and T) are also effective. nih.govmeliomics.comresearchgate.net Girard's reagents are particularly useful as they introduce a pre-charged quaternary ammonium (B1175870) or pyridinium (B92312) group, significantly boosting MS sensitivity. meliomics.com

Hydroxylamines: Reagents like O-(Pentafluorobenzyl)hydroxylamine (PFBHA) react with carbonyls to form oximes. The resulting derivative is more volatile and thermally stable, which is advantageous for GC-MS analysis.

Amines and Diamines: D-cysteine can be used for the derivatization of aldehydes, forming a thiazolidine (B150603) carboxylic acid derivative that can be analyzed by LC-MS/MS. researchgate.net

Other Reagents: 9,10-phenanthrenequinone (PQ) has been noted for its high selectivity toward aliphatic aldehydes. researchgate.net

The general protocol involves mixing the sample containing the aldehyde with the derivatization reagent under optimized conditions (e.g., specific pH, temperature, and time) before analysis. nih.govresearchgate.net

Application of Derivatization for Specific Functional Groups (e.g., Carbonyls)

The derivatization of this compound specifically targets its aldehyde (carbonyl) functional group. The nucleophilic nitrogen atom of a hydrazine or hydroxylamine (B1172632) reagent attacks the electrophilic carbonyl carbon. This is typically followed by a dehydration step to form a stable derivative with a carbon-nitrogen double bond (a hydrazone or oxime). libretexts.org

For example, the reaction with DNPH converts the neutral carbonyl group into a derivative that is more easily protonated, enhancing its signal in positive-ion ESI-MS. nih.gov Similarly, derivatization with dansylhydrazine introduces a dansyl group, which is readily ionizable and improves chromatographic retention on reversed-phase columns. meliomics.com Methoximation, another technique, converts the carbonyl group into an oxime derivative, which prevents the formation of cyclic structures and reduces the number of isomers, thereby simplifying the analysis and increasing detection sensitivity. nih.gov By converting the polar, and often reactive, aldehyde group into a more stable and detectable form, these methods overcome challenges like poor ionization efficiency and instability that can hinder the direct analysis of carbonyl compounds. nih.gov

Optimization of Derivatization Conditions for Complex Matrices

To achieve complete and reproducible derivatization, especially in complex biological or environmental samples, the reaction conditions must be carefully optimized. semanticscholar.org Key parameters include:

pH: The pH of the reaction medium is critical. For instance, the reaction of aldehydes with DNPH is typically carried out under acidic conditions (e.g., pH 3) to catalyze the reaction. yorku.ca Conversely, derivatization with D-cysteine is optimized at a neutral pH of 7.0. researchgate.net

Temperature: The reaction temperature affects the rate of derivatization. For D-cysteine, an optimal temperature of 50°C was found to be effective. researchgate.net For other reactions, temperatures may range from 30°C to higher temperatures, depending on the reagent and analyte stability. nih.gov

Reaction Time: The time required for the reaction to reach completion varies. While some reactions are rapid, others may require incubation for 30 minutes to over an hour to ensure maximum yield of the derivative. semanticscholar.org For example, the optimal derivatization time for aldehydes with D-cysteine is 10 minutes. researchgate.net

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is optimized to drive the reaction to completion without causing significant background interference from excess reagent. semanticscholar.org

Optimization is often compound-dependent and may require balancing factors like reaction speed against the stability of the formed derivative. nih.gov An optimized workflow ensures high reaction efficiency, which is crucial for accurate and sensitive quantification of the target aldehyde in the matrix. yorku.ca

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the vinylic protons, the aromatic protons, and the methyl group protons. The aldehydic proton (CHO) typically appears far downfield, in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.edu The vinylic protons on the carbon-carbon double bond will appear as doublets in the 6.5-7.8 ppm region, with a large coupling constant characteristic of a trans configuration. The protons on the substituted benzene (B151609) ring will resonate in the aromatic region (around 7-8 ppm), and the methyl group protons will appear as a singlet in the upfield region (around 2.4 ppm).

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and will produce a signal in the 190-210 ppm range. pdx.eduoregonstate.edu The carbons of the aromatic ring and the double bond will resonate between 100 and 150 ppm. pdx.eduoregonstate.edu The methyl carbon will give a signal at the most upfield position, typically around 20-30 ppm.

The following tables present predicted and experimental ¹H and ¹³C NMR chemical shifts for the parent compound, trans-Cinnamaldehyde, and the related compound, 3-Methylbenzaldehyde (B113406), which serve as a reference for interpreting the spectrum of this compound. researchgate.netrsc.orgjmcs.org.mxutah.educhemguide.co.ukchemicalbook.com

Table 1: ¹H NMR Spectral Data This table is interactive. Scroll to see more data.

Compound Functional Group Chemical Shift (δ) ppm
trans-Cinnamaldehyde Aldehyde (-CHO) 9.67
Vinylic (-CH=CH-CHO) 6.69 (dd)
Vinylic (Ar-CH=) 7.48 (d)
Aromatic (Ar-H) 7.40 - 7.53 (m)
3-Methylbenzaldehyde Aldehyde (-CHO) 9.97
Aromatic (Ar-H) 7.46 - 7.72 (m)
Methyl (-CH₃) 2.39

Data sourced from experimental spectra in CDCl₃ and DMSO-d₆. rsc.orgchemicalbook.com

Table 2: ¹³C NMR Spectral Data This table is interactive. Scroll to see more data.

Compound Carbon Atom Chemical Shift (δ) ppm
trans-Cinnamaldehyde Aldehyde (C=O) 193.8
Vinylic (-CH=CH-CHO) 128.6
Vinylic (Ar-CH=) 152.8
Aromatic (C-1, ipso) 134.3
Aromatic (C-2, C-6) 129.2
Aromatic (C-3, C-5) 128.5
Aromatic (C-4) 131.3
3-Methylbenzaldehyde Aldehyde (C=O) 193.3
Aromatic (C-1, ipso) 136.3
Aromatic (C-3, ipso-CH₃) 138.7
Aromatic (CH) 126.9, 129.1, 129.7, 135.2
Methyl (-CH₃) 20.7

Data sourced from experimental and predicted spectra. rsc.orgjmcs.org.mxhmdb.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, leading to an "excited" vibrational state. compoundchem.com An IR spectrum is a plot of this absorption, which reveals the characteristic frequencies of the functional groups present. compoundchem.com

For this compound, the IR spectrum provides definitive evidence for its key structural features: the α,β-unsaturated aldehyde and the substituted aromatic ring. The conjugation between the carbonyl group, the carbon-carbon double bond, and the phenyl ring influences the position of their respective absorption bands.

Key characteristic absorption bands for this compound are:

Carbonyl (C=O) Stretching: The most prominent peak in the spectrum is the strong, sharp absorption from the carbonyl group of the aldehyde. Due to conjugation with the C=C double bond and the aromatic ring, this peak is shifted to a lower wavenumber compared to a simple aliphatic aldehyde. It typically appears in the range of 1710-1685 cm⁻¹. libretexts.org

Aldehydic C-H Stretching: A characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde group. This usually appears as one or two distinct, medium-intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde, often appearing as a shoulder to the right of the main alkyl C-H stretches. libretexts.org

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the propenal side chain, being conjugated to both the carbonyl and the aromatic ring, appears as a medium-intensity peak in the region of 1680-1640 cm⁻¹. libretexts.org The aromatic C=C in-ring stretching vibrations typically show multiple bands in the 1600-1450 cm⁻¹ region.

C-H Stretching: The spectrum shows C-H stretching vibrations from different parts of the molecule. Aromatic C-H stretching absorptions are observed above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.orgmasterorganicchemistry.com Vinylic C-H stretching from the alkene part also falls in this region. The C-H stretching from the methyl group and other sp³ hybridized carbons appears just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. libretexts.orgmasterorganicchemistry.com

C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted aromatic ring provide information about the substitution pattern and appear in the 900-675 cm⁻¹ "fingerprint" region. Vinylic C-H bending is also observed in the 1000-650 cm⁻¹ range. libretexts.org

The following interactive table summarizes the expected IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (C=O)Stretching (Conjugated)1710 - 1685Strong, Sharp
Aldehyde (C-H)Stretching~2850 and ~2750Medium
Alkene (C=C)Stretching (Conjugated)1680 - 1640Medium
Aromatic Ring (C=C)In-ring Stretching1600 - 1450Medium to Weak
Aromatic/Vinylic (C-H)Stretching3100 - 3000Medium to Weak
Alkyl (C-H)Stretching3000 - 2850Medium
Aromatic (C-H)Out-of-plane Bending900 - 675Strong to Medium

UV-Visible Spectroscopy for Quantitative Analysis and Interaction Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state (typically a π bonding orbital) to a higher energy excited state (a π* antibonding orbital). This is known as a π→π* transition.

The structure of this compound contains an extended chromophore, which is the part of the molecule responsible for light absorption. This chromophore consists of the phenyl ring, the carbon-carbon double bond, and the carbonyl group, all linked in a conjugated system. Conjugation, the alternation of single and double bonds, delocalizes the π electrons over a larger area, which lowers the energy gap between the π and π* orbitals. libretexts.org As the extent of conjugation increases, the energy required for the electronic transition decreases, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). libretexts.org

For cinnamaldehyde (B126680), the parent compound, the maximum absorbance (λmax) due to the primary π→π* transition is typically observed around 285-290 nm. researchgate.netresearchgate.net The addition of a methyl group on the phenyl ring in this compound is expected to cause a minor bathochromic shift of a few nanometers.

UV-Vis spectroscopy is also a powerful tool for the quantitative analysis of this compound. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of this compound in unknown samples. researchgate.net This methodology is widely applied in quality control and reaction monitoring.

The following table details the key UV-Visible spectroscopic data for cinnamaldehyde, which serves as a close reference for this compound.

CompoundChromophoreElectronic Transitionλmax (nm)
Cinnamaldehyde (Reference)Phenyl-C=C-C=Oπ → π*~290

Sample Preparation and Extraction Methodologies

The effective analysis of this compound, whether from a synthetic reaction mixture or a complex natural matrix, requires appropriate sample preparation and extraction. The goal is to isolate the compound of interest from interfering substances and present it in a suitable form for analysis by techniques like chromatography or spectroscopy.

From Synthesis Reactions:

In a typical synthesis, such as the Claisen-Schmidt condensation of 3-methylbenzaldehyde with propanal, this compound is produced in a reaction medium containing catalysts (like sodium hydroxide), solvents (like methanol-water mixtures), unreacted starting materials, and by-products. google.comgoogle.com The initial workup procedure involves several key steps:

Neutralization: The reaction is often quenched by neutralizing the alkaline catalyst with a dilute acid.

Solvent Extraction: The product is then extracted from the aqueous layer using an immiscible organic solvent, such as diethyl ether or dichloromethane. The higher solubility of this compound in the organic phase allows for its separation from water-soluble inorganic salts.

Washing: The organic layer is washed with water or brine to remove any remaining water-soluble impurities.

Drying and Evaporation: The organic extract is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) to remove residual water, followed by removal of the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Purification: Final purification is typically achieved through vacuum distillation, which separates this compound from less volatile impurities and unreacted benzaldehyde (B42025) based on their boiling points. google.com

From Natural Matrices (General Principles for Cinnamaldehydes):

While this compound is primarily a synthetic compound, the extraction of related cinnamaldehydes from natural sources like cinnamon bark illustrates common methodologies applicable to essential oil components.

Steam Distillation: This is the most common industrial method for extracting essential oils. Plant material is exposed to steam, which ruptures the oil glands and volatilizes the aromatic compounds. The steam and oil vapor mixture is then cooled and condensed. The essential oil, being immiscible with water, is then separated from the aqueous layer (hydrosol).

Solvent Extraction: For more delicate or non-volatile compounds, extraction with organic solvents (e.g., hexane, ethanol) can be used. The solvent penetrates the plant material and dissolves the essential oils. After extraction, the solvent is evaporated to yield a concentrated extract known as an oleoresin or absolute.

Supercritical Fluid Extraction (SFE): This modern technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ has properties of both a gas and a liquid, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the extraction can be made highly selective. It is a clean method as the CO₂ is simply evaporated off at the end, leaving no solvent residue.

After initial extraction, further cleanup and fractionation are often performed using techniques like column chromatography to isolate specific compounds like cinnamaldehydes from the complex essential oil mixture.

Applications in Chemical Manufacturing and Material Science Non Clinical Focus

Role as an Intermediate in Organic Synthesis

3-Methylcinnamaldehyde and its isomers serve as versatile intermediates in organic synthesis. The compound's conjugated system, consisting of an aldehyde group, a carbon-carbon double bond, and an aromatic ring, allows for a variety of chemical transformations. This reactivity makes it a useful building block for the construction of more complex molecular frameworks. Chemical suppliers categorize related isomers, such as (E)-3-(o-Tolyl)acrylaldehyde, as medical intermediates, highlighting the role of this class of compounds in the synthesis of pharmaceutically relevant molecules lookchem.com.

The principles of organic synthesis involve the strategic construction of carbon skeletons and the interconversion of functional groups to achieve a target molecule msu.edu. This compound provides a pre-formed structural motif that can be elaborated upon through various standard organic reactions. Its aldehyde function can undergo nucleophilic additions, condensations, and oxidations, while the alkene bond is susceptible to additions, reductions, and cycloadditions. This multi-functional nature allows chemists to use it as a starting point in multi-step synthetic sequences libretexts.orgorganic-chemistry.org.

Precursor for Advanced Chemical Products

The reactivity of this compound allows it to be a direct precursor to a range of more advanced chemical products through functional group transformations. The selective modification of its aldehyde or alkene group leads to distinct classes of compounds with different properties and applications.

Key transformations include:

Oxidation of the aldehyde group to yield 3-Methylcinnamic acid.

Selective Reduction of the aldehyde group to form 3-Methylcinnamyl alcohol.

Selective Reduction of the carbon-carbon double bond to produce 3-(m-Tolyl)propanal.

Complete Reduction of both the aldehyde and the double bond to yield 3-(m-Tolyl)propanol.

The selective reduction of the parent compound, cinnamaldehyde (B126680), is a widely studied reaction to produce valuable chemicals like cinnamyl alcohol (a fragrance ingredient) and hydrocinnamaldehyde (B1666312) (an intermediate for pharmaceuticals) nih.gov. The same synthetic strategies and catalytic systems are applicable to this compound to produce its corresponding derivatives.

Table 1: Potential Chemical Products Derived from this compound

PrecursorReaction TypePotential Product
This compoundOxidation3-Methylcinnamic acid
This compoundSelective Reduction (C=O)3-Methylcinnamyl alcohol
This compoundSelective Reduction (C=C)3-(m-Tolyl)propanal
This compoundFull Reduction (C=O & C=C)3-(m-Tolyl)propanol

Applications in Polymer Chemistry (if applicable to academic research)

While academic research focusing specifically on the incorporation of this compound into polymers is not extensively documented, its structural features suggest potential applications based on the well-established chemistry of cinnamaldehyde. The aldehyde group is highly reactive and can be used to conjugate the molecule onto polymer backbones. nih.gov

A primary method for this is the formation of an imine linkage (a Schiff base) through the reaction of the aldehyde with a primary amine. researchgate.net Polymers containing amine functional groups, such as chitosan (B1678972) or polyethyleneimine, could be modified with this compound. This covalent attachment could be used to impart specific properties, such as hydrophobicity or antimicrobial activity, to the base polymer. The resulting cinnamaldehyde-conjugated polymer would feature a stimuli-responsive imine bond, which can be cleaved under acidic conditions, offering a mechanism for controlled release applications. nih.govresearchgate.net

Ligand Design in Coordination Chemistry

In coordination chemistry, ligands are crucial for forming metal complexes with specific geometries and properties. This compound serves as an excellent starting material for designing organic ligands due to its reactive aldehyde group. The most common approach is through the synthesis of Schiff bases. uomustansiriyah.edu.iq

A Schiff base is formed via the condensation reaction between an aldehyde (like this compound) and a primary amine. If the amine precursor contains additional donor atoms (such as oxygen, nitrogen, or sulfur), the resulting Schiff base can act as a multidentate ligand, capable of binding to a metal ion at multiple points to form a stable chelate complex. sapub.orgnih.gov These ligands, derived from cinnamaldehyde and its analogues, are known to form stable complexes with a wide range of transition metals. uomustansiriyah.edu.iqbendola.com The imine nitrogen and other donor atoms in the ligand's structure coordinate with the metal center, and the specific structure of the resulting complex can be tuned by varying the amine component. researchgate.net

Table 2: General Synthesis of a Schiff Base Ligand from this compound

Reactant 1Reactant 2Product TypeGeneral Structure of Product
This compoundPrimary Amine (R-NH₂)Schiff Base (Imine)(3-Me-C₆H₄)-CH=CH-CH=N-R

Development of Novel Catalytic Systems

α,β-Unsaturated aldehydes, such as this compound, are fundamental substrates used to evaluate the performance of new catalytic systems, especially in the field of selective hydrogenation. umaine.edu The key challenge in the hydrogenation of these compounds is achieving chemoselectivity: the preferential reduction of either the carbon-carbon double bond (to yield the saturated aldehyde) or the carbon-oxygen double bond (to yield the unsaturated alcohol) mtak.huresearchgate.net.

Researchers develop novel catalysts and test them using cinnamaldehyde as a model substrate to gauge their activity and selectivity. cas.cn The insights gained are directly applicable to substituted derivatives like this compound.

Key Research Findings in Catalytic Hydrogenation:

Catalyst Composition: The choice of metal is critical. For instance, cobalt and nickel-based pre-catalysts have demonstrated excellent activity in the transfer hydrogenation of cinnamaldehyde. nih.gov Rhodium and Ruthenium complexes have also been shown to be highly efficient and selective catalysts for reducing the C=O bond. researchgate.net

Support Materials: The material supporting the metal catalyst can significantly influence selectivity. For example, Al-rich layered double hydroxides used as catalyst precursors tend to favor the production of hydrocinnamaldehyde (C=C bond reduction), whereas Co-rich versions promote the formation of hydrocinnamyl alcohol (both C=C and C=O reduction). mtak.hu

Reaction Conditions: Parameters such as temperature, pressure, and solvent can be tuned to steer the reaction toward the desired product. mtak.hu

These studies on catalytic systems provide a robust framework for predicting and controlling the selective hydrogenation of this compound to produce valuable downstream chemical products.

Table 3: Summary of Catalytic Systems for Selective Hydrogenation of Cinnamaldehyde

Catalyst SystemPrimary Product from CinnamaldehydeReference
Homogeneous Co(II) and Ni(II) Schiff Base ComplexesHydrocinnamaldehyde (HCAL) and Cinnamyl alcohol (COL) nih.gov
Reduced Co-Al Layered Double HydroxidesHydrocinnamaldehyde (Al-rich) or Hydrocinnamyl alcohol (Co-rich) mtak.hu
Pt-modified MoO₃ on CarbonCinnamyl alcohol (COL) cas.cn
Rhodium and Ruthenium Phosphanoborate ComplexesCinnamyl alcohol (COL) researchgate.net

Environmental Fate, Transport, and Transformation

Biodegradation Studies of 3-Methylcinnamaldehyde

Biodegradation, the breakdown of organic compounds by microorganisms, is a primary mechanism for the removal of many chemicals from the environment. Specific studies on the biodegradation of this compound are not extensively available in the peer-reviewed literature. However, predictions based on its chemical structure can be made.

In the presence of oxygen (aerobic conditions), the aldehyde group and the carbon-carbon double bond in this compound are expected to be susceptible to microbial attack. A likely initial step in the aerobic degradation pathway would be the oxidation of the aldehyde group to a carboxylic acid, forming 3-methylcinnamic acid. Further degradation could proceed through the cleavage of the aromatic ring.

Under anaerobic conditions (in the absence of oxygen), the degradation pathways would differ. The double bond could be reduced, and the aromatic ring might undergo reductive dehydroxylation or cleavage through different enzymatic reactions than those observed in aerobic environments. The ultimate end products of complete mineralization under both aerobic and anaerobic conditions would be carbon dioxide and water.

The microbial degradation of aromatic aldehydes often involves a variety of bacteria and fungi. These microorganisms produce enzymes such as dehydrogenases and oxidases that can transform the aldehyde functional group. The degradation of the aromatic ring typically proceeds via pathways involving dioxygenase enzymes, which introduce hydroxyl groups onto the ring, leading to its eventual cleavage. While specific microbial strains capable of degrading this compound have not been prominently reported, it is plausible that common soil and water microorganisms capable of degrading similar aromatic compounds would also be able to metabolize this compound.

Abiotic Environmental Transformation Processes

Abiotic processes, which are not mediated by living organisms, also play a role in the environmental transformation of chemical compounds. These include phototransformation (degradation by light) and hydrolysis (reaction with water).

Direct photolysis occurs when a chemical absorbs light and is transformed as a direct result. ibacon.comsitubiosciences.comoecd.org The rate of this process depends on the absorption spectrum of the chemical and the intensity of sunlight. ibacon.comsitubiosciences.comoecd.org Indirect phototransformation can also occur through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals. For this compound, the presence of the aromatic ring and the conjugated double bond suggests that it may absorb sunlight, making direct photolysis a potential transformation pathway.

Hydrolysis is the reaction of a substance with water. viu.caepa.gov Esters, amides, and some halides are susceptible to hydrolysis, but aldehydes, like this compound, are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant transformation process for this compound in the environment.

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. nih.govau.dkmdpi.com The extent of sorption is influenced by the chemical's properties, particularly its octanol-water partition coefficient (Kow), and the characteristics of the soil, such as its organic carbon content. nih.govmdpi.com Chemicals with high Kow values tend to sorb more strongly to soil and sediment.

Volatilization is the transfer of a chemical from soil or water into the air. rivm.nlusda.govresearchgate.netnih.govusda.gov This process is governed by the chemical's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. usda.gov Compounds with a high Henry's Law constant are more likely to volatilize from water. The volatilization from soil is also influenced by soil moisture content, with higher rates generally observed from moist soils. rivm.nlusda.gov

Multimedia Environmental Fate Modeling and Prediction

In the absence of extensive experimental data, multimedia environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. osti.govcefic-lri.orgepa.govresearchgate.netrero.ch These models use a chemical's physical and chemical properties, such as its solubility, vapor pressure, and partition coefficients, to estimate its partitioning between air, water, soil, and sediment. osti.govepa.govepa.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict the environmental fate and toxicity of chemicals based on their molecular structure. ecetoc.orgresearchgate.netbiointerfaceresearch.comaltex.orgnih.gov Programs like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, incorporate numerous QSARs to estimate properties relevant to environmental fate, including biodegradation potential, sorption coefficients, and volatilization rates. epa.govchemistryforsustainability.orgepisuite.devethz.chepa.gov

For this compound, these models can provide initial estimates of its likely environmental behavior. For example, a Level III fugacity model can predict the steady-state distribution of the chemical in a model environment, indicating whether it is likely to predominantly reside in air, water, soil, or sediment. osti.govcefic-lri.orgepa.govchemistryforsustainability.org

Predicted Environmental Fate of this compound using EPI Suite™ (Illustrative)

Environmental CompartmentPredicted Percentage
Air10.5%
Water30.2%
Soil58.9%
Sediment0.4%
Note: This table is for illustrative purposes and is based on typical outputs from a Level III fugacity model. Actual values would need to be calculated using the specific properties of this compound in the EPI Suite™ software.

Environmental Occurrence and Distribution Monitoring

Comprehensive environmental monitoring data for this compound specifically is limited in publicly available scientific literature. Assessments have noted a lack of direct measurements for this and related cinnamic aldehydes in various environmental compartments in regions such as Australia industrialchemicals.gov.au. Consequently, the understanding of its environmental occurrence and distribution is largely based on predictions from its use patterns, physicochemical properties, and data from closely related compounds.

Industrial applications, primarily as a fragrance in cosmetics, cleaning agents, and in the metal plating industry, are significant potential sources of this compound release into the environment. These uses suggest a high potential for release into domestic and industrial wastewater streams industrialchemicals.gov.au.

Predicted Environmental Distribution

In the absence of direct monitoring data, multimedia partitioning models (fugacity models) are used to predict the environmental fate of cinnamaldehyde-related substances. These models, assuming continuous and equal distribution to air, water, and soil, predict that compounds in this group will predominantly partition to the soil (between 67.6% and 74.7%) and water (between 23.9% and 31.8%). A minor amount is expected to partition to sediment (between 0.11% and 1.02%) industrialchemicals.gov.au. Due to their tendency to sorb to soil and rapid degradation in water and the atmosphere, long-range transport is not anticipated industrialchemicals.gov.au.

Monitoring Data for a Related Compound

While specific data for this compound is scarce, research on structurally similar compounds like trans-cinnamaldehyde provides insight into the environmental behavior of this class of chemicals. A study investigating the degradation of trans-cinnamaldehyde in soil monitored the presence and concentration of its metabolites. In the experiment, soil was treated with a normal dose rate (8477 µg/kg) and a double dose rate of a biopesticide containing trans-cinnamaldehyde nih.gov. The concentrations of detected metabolites provide an example of the transformation products that may be found in the soil environment following the introduction of a cinnamaldehyde-based substance.

The table below shows the maximum concentrations of metabolites detected in soil after the application of a trans-cinnamaldehyde-based biopesticide.

Click on the headers to sort the table.

MetaboliteConcentration at Normal Dose (µg/kg)Concentration at Double Dose (µg/kg)
Thymol175.2317.3
CymeneData not available for normal dose48.7

Data derived from a study on the degradation of trans-cinnamaldehyde in soil nih.gov. Isoterpinolene and cymenene were also monitored but were below the limit of quantification at the normal dose rate.

This research highlights that while the parent compound may degrade, its transformation products can be detected in the soil matrix nih.gov. Similar processes of degradation and metabolite formation would be expected for this compound.

Biosynthesis and Natural Occurrence

Proposed Biosynthetic Pathways of Cinnamaldehyde (B126680) Derivatives

Cinnamaldehyde, a phenylpropanoid, is naturally synthesized in plants through the well-established shikimate pathway. wikipedia.org This pathway is the primary route for the biosynthesis of aromatic amino acids, including L-phenylalanine, which serves as the essential precursor for cinnamaldehyde and its derivatives. nih.govchemicalbook.com The core biosynthetic route to cinnamaldehyde from L-phenylalanine involves a sequence of three key enzymatic reactions. mdpi.comresearchgate.net

The process begins with the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. chemicalbook.comresearchgate.net This is followed by the conversion of cinnamic acid into its activated thioester form, cinnamoyl-CoA, through an acid-thiol ligation reaction that requires ATP. wikipedia.orgmdpi.com In the final step, cinnamoyl-CoA is reduced to form cinnamaldehyde, a reaction dependent on the cofactor NADPH. wikipedia.orgmdpi.com This three-step pathway is the most widely accepted model for the biosynthesis of cinnamaldehyde in plants. nih.govmdpi.com

While this main pathway is well-documented, variations and related pathways exist that lead to a diversity of cinnamaldehyde-related compounds in nature. These derivatives can be formed through subsequent modifications to the cinnamaldehyde molecule or its precursors.

Table 1: Key Steps in the Biosynthesis of Cinnamaldehyde

Step Starting Material Enzyme(s) Product
1 L-Phenylalanine Phenylalanine Ammonia Lyase (PAL) trans-Cinnamic acid
2 trans-Cinnamic acid 4-Coumarate-CoA Ligase (4CL) Cinnamoyl-CoA
3 Cinnamoyl-CoA Cinnamoyl-CoA Reductase (CCR) Cinnamaldehyde

Role of Enzymes in Biosynthesis

The biosynthesis of cinnamaldehyde is catalyzed by a specific sequence of enzymes that channel the precursor L-phenylalanine into the final product.

Phenylalanine Ammonia Lyase (PAL): This is the first and rate-limiting enzyme in the phenylpropanoid pathway. PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.govresearchgate.net This reaction is a critical entry point, diverting phenylalanine from primary metabolism into the synthesis of a vast array of secondary metabolites, including cinnamaldehyde. nih.gov The activity of PAL can be influenced by various biotic and abiotic stressors. researchgate.net

4-Coumarate-CoA Ligase (4CL): Following the formation of cinnamic acid, 4CL is responsible for its activation. It catalyzes the ATP-dependent formation of a high-energy thioester bond between cinnamic acid and Coenzyme A, yielding cinnamoyl-CoA. wikipedia.orgmdpi.com This activation step is crucial for the subsequent reduction reaction.

Cinnamoyl-CoA Reductase (CCR): CCR is the enzyme that performs the final step in the synthesis of cinnamaldehyde. It catalyzes the NADPH-dependent reduction of cinnamoyl-CoA to cinnamaldehyde. nih.govmdpi.com CCR is considered a key enzyme in the monolignol-specific branch of the phenylpropanoid pathway. nih.gov Functional CCR enzymes have been identified in various plants, including Cinnamomum cassia, offering potential for enhancing cinnamaldehyde production. researchgate.net

Related Enzymes:

Polyketide Synthases (PKSs): While not directly involved in the main cinnamaldehyde pathway, Type III PKSs utilize CoA esters, including derivatives of cinnamic acid like p-coumaroyl-CoA or cinnamoyl-CoA, as starter molecules. frontiersin.org For instance, curcuminoid synthase can use cinnamoyl-CoA to produce dicinnamoylmethane. frontiersin.org This demonstrates the metabolic intersection where precursors of cinnamaldehyde can be channeled into other biosynthetic pathways to create different classes of natural products like flavonoids and stilbenes. sciepublish.com

Ene-reductases (ERs): These enzymes are versatile biocatalysts that catalyze the asymmetric reduction of α,β-unsaturated compounds. nih.govacs.org In the context of cinnamaldehyde metabolism, some bacteria possess ene-reductases that can detoxify cinnamaldehyde by reducing the C=C double bond, converting it to 3-phenylpropanal. nih.gov This highlights a role for this enzyme class in the microbial degradation or modification of cinnamaldehyde rather than its direct biosynthesis in plants. nih.gov

Genetic and Metabolic Engineering Approaches for Biosynthetic Production

Due to its commercial value, significant research has focused on producing cinnamaldehyde using engineered microorganisms, which offers a potentially more sustainable and controlled alternative to plant extraction. nih.govnih.gov

Escherichia coli has been a primary target for metabolic engineering. mdpi.com The biosynthetic pathway for cinnamaldehyde has been successfully constructed in E. coli by introducing the three key genes encoding PAL, 4CL, and CCR from various organisms, including Streptomyces maritimus, Streptomyces coelicolor, and Arabidopsis thaliana. nih.gov Initial efforts yielded modest production titers of around 75 mg/L. mdpi.comnih.gov

Subsequent systematic metabolic engineering strategies have significantly improved these yields. nih.gov These approaches include:

Improving Enzyme Expression: Co-expression of necessary activating enzymes like phosphopantetheinyl transferase (PPTase) to enhance the activity of reductase enzymes. nih.govkaist.ac.kr

Blocking Competing Pathways: Deleting endogenous genes that encode reductases and dehydrogenases to prevent the conversion of cinnamaldehyde into byproducts like cinnamyl alcohol. nih.govkaist.ac.kr

Optimizing Cofactor Availability: Increasing the intracellular pools of essential cofactors such as NADPH, CoA, and ATP to facilitate the biosynthetic reactions. nih.govkaist.ac.kr

Process Optimization: Implementing fed-batch cultivation strategies combined with in situ product recovery to overcome product toxicity and achieve higher titers. nih.govkaist.ac.kr Through such systematic efforts, production has been boosted to as high as 3.8 g/L. kaist.ac.kr

Another microorganism, Corynebacterium glutamicum, has also been engineered as a whole-cell biocatalyst for the efficient bioconversion of trans-cinnamic acid into cinnamaldehyde. nih.gov By expressing a carboxylic acid reductase and deleting genes responsible for byproduct formation, researchers achieved a 100% conversion of 1.2 g/L of trans-cinnamic acid to 1.1 g/L of cinnamaldehyde within 30 minutes. nih.gov

Table 2: Examples of Engineered Microorganisms for Cinnamaldehyde Production

Microorganism Engineering Strategy Reported Titer/Conversion
Escherichia coli Introduction of PAL, 4CL, CCR; deletion of competing pathways; cofactor optimization. 3.8 g/L kaist.ac.kr
Corynebacterium glutamicum Expression of carboxylic acid reductase; deletion of dehydrogenase genes. 1.1 g/L (from trans-cinnamic acid) nih.gov

Natural Sources and Biological Contexts of 3-Methylcinnamaldehyde

The primary natural source of cinnamaldehyde is the bark of cinnamon trees, which belong to the genus Cinnamomum. wikipedia.org The essential oil derived from cinnamon bark can be composed of up to 90% cinnamaldehyde. chemicalbook.com Species such as Cinnamomum verum (true cinnamon) and Cinnamomum cassia are major producers of this compound. researchgate.net It is also found in lower concentrations in other parts of the plant, such as the leaves. thegoodscentscompany.com

In its natural context, cinnamaldehyde, as part of the essential oil, is believed to play a role in the plant's defense mechanisms against herbivores and pathogens.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly focused on "green chemistry" to develop environmentally friendly and efficient synthesis processes. Future research on 3-Methylcinnamaldehyde is expected to prioritize the development of sustainable synthetic routes that align with these principles. Key areas of investigation will likely include:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of this compound offers a highly selective and environmentally benign alternative to traditional chemical methods. Research could focus on identifying or engineering enzymes capable of catalyzing the specific methylation of cinnamaldehyde (B126680) or the direct synthesis from bio-based precursors.

Heterogeneous Catalysis: The development of robust and recyclable solid catalysts can significantly reduce waste and improve the economic feasibility of the synthesis process. Future studies may explore the use of supported metal nanoparticles or functionalized porous materials as catalysts for the condensation reactions that produce this compound.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Integrating catalytic systems into flow processes could pave the way for highly efficient and sustainable industrial production of this compound.

Use of Renewable Feedstocks: A major goal of green chemistry is to move away from petroleum-based starting materials. Research will likely focus on developing synthetic pathways that utilize renewable resources, such as biomass-derived platform chemicals, as the starting point for this compound synthesis.

Synthesis ApproachKey AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, whole-cell biocatalyst development.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification.Development of novel solid acid/base catalysts, supported metal catalysts.
Flow Chemistry Precise process control, enhanced safety, scalability.Integration of catalysts into continuous flow systems, process optimization.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability.Synthesis from biomass-derived platform molecules.

In-depth Mechanistic Understanding of Biological Activities

While the biological activities of cinnamaldehyde have been extensively studied, a deeper understanding of the specific mechanisms of action for this compound is needed. It is often assumed that the biological activities of this compound are similar to those of cinnamaldehyde, but the methyl group may influence its potency, selectivity, and pharmacokinetic profile. Future research should aim to elucidate these differences.

Key areas for investigation include:

Molecular Targets and Signaling Pathways: Identifying the specific cellular proteins and signaling pathways that this compound interacts with is crucial. Techniques such as proteomics, transcriptomics, and molecular docking can be employed to uncover its primary targets. For instance, studies on cinnamaldehyde have shown its interaction with pathways like NF-κB and PI3K/AKT, and it is important to determine if this compound acts similarly or engages different pathways.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity can provide valuable insights into the key functional groups responsible for its effects.

Antimicrobial Mechanisms: While cinnamaldehyde is known to disrupt microbial cell membranes and inhibit enzymes, the precise mechanisms for this compound need to be investigated against a broad spectrum of pathogens.

Anti-inflammatory and Anticancer Effects: Elucidating the molecular basis for any anti-inflammatory and anticancer properties of this compound will be critical for its potential therapeutic development. This includes studying its effects on cytokine production, apoptosis, and cell cycle regulation.

Advanced Analytical Tool Development for Complex Matrices

The accurate and sensitive detection of this compound in complex matrices such as food, cosmetics, and biological samples is essential for quality control, safety assessment, and pharmacokinetic studies. Future research in this area will focus on developing more advanced and efficient analytical methods.

Modern analytical techniques that are expected to play a significant role include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and quantification of this compound. Future developments may involve the use of novel stationary phases for improved resolution and the application of tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable for the structural elucidation of this compound and its metabolites. Advanced two-dimensional NMR techniques can provide detailed structural information.

Hyphenated Techniques: The coupling of different analytical techniques, such as LC-NMR and LC-MS-SPE (solid-phase extraction), can provide comprehensive information for the identification and quantification of this compound in highly complex samples.

Sensor Development: The creation of rapid and portable sensors for the on-site detection of this compound could have significant applications in food quality control and environmental monitoring.

Analytical TechniqueApplicationFuture Developments
HPLC Quantification in food, cosmetics, and biological samples.Novel stationary phases, ultra-high-pressure liquid chromatography (UHPLC) for faster analysis.
GC-MS Volatile analysis, impurity profiling.Two-dimensional GC (GCxGC) for complex mixtures, high-resolution mass spectrometry.
NMR Spectroscopy Structural elucidation, purity assessment.Cryogenic probes for enhanced sensitivity, advanced 2D and 3D NMR experiments.
IR Spectroscopy Functional group identification.Fourier-transform infrared (FTIR) microscopy for spatial analysis.

Exploration of New Applications in Materials Science and Green Chemistry

The unique chemical structure of this compound, featuring an aromatic ring, a conjugated double bond, and a reactive aldehyde group, makes it a versatile building block for the development of new materials and for applications in green chemistry.

Future research could explore the following areas:

Polymer Science: this compound can be used as a monomer or a modifying agent in the synthesis of novel polymers. Its incorporation into polymer chains could impart desirable properties such as antimicrobial activity, antioxidant capacity, and biodegradability. Research into cinnamaldehyde-containing polymers has already shown promise in biomedical applications, and similar advancements can be expected for this compound.

Nanomaterials: The compound can be used in the synthesis of functionalized nanoparticles. For instance, it could be used to surface-modify nanoparticles to enhance their biological activity or to act as a reducing and capping agent in the green synthesis of metal nanoparticles.

Green Solvents and Reagents: The potential of this compound and its derivatives as green solvents or reagents in chemical reactions is an area ripe for exploration. Their biodegradable nature and potential for derivation from renewable resources make them attractive alternatives to traditional volatile organic compounds.

Biodegradable Materials: The development of biodegradable polymers and materials is a key aspect of sustainable chemistry. Incorporating this compound into bioplastics or other biodegradable materials could enhance their properties and expand their applications.

Computational Chemistry and In Silico Modeling for Predicting Properties and Reactivity

Computational chemistry and in silico modeling are powerful tools that can accelerate research and development by predicting the properties and behavior of molecules before they are synthesized or tested in the lab. These methods can provide valuable insights into this compound.

Future computational studies are likely to focus on:

Molecular Docking: These simulations can predict the binding affinity and interaction patterns of this compound with specific biological targets, such as enzymes or receptors. This can help to identify its potential mechanisms of action and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of this compound and its derivatives and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. This can provide a fundamental understanding of its chemical behavior and help in the interpretation of experimental data. scielo.org.mxresearchgate.net

Pharmacokinetic (ADME) Modeling: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This information is crucial for assessing its potential as a therapeutic agent.

Computational MethodApplicationPredicted Properties
Molecular Docking Predicting interactions with biological targets.Binding affinity, interaction modes.
QSAR Predicting biological activity from chemical structure.Potency, selectivity.
DFT Calculations Investigating electronic structure and reactivity.Spectroscopic properties, reaction mechanisms.
ADME Modeling Predicting pharmacokinetic properties.Absorption, distribution, metabolism, excretion.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.